![molecular formula C18H20N2O5S B4232827 N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4232827.png)
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as MDMA or ecstasy, is a psychoactive drug that has been widely used recreationally. However, its potential for scientific research has also been explored due to its unique properties.
Mechanism of Action
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to increased feelings of euphoria, empathy, and sociability. N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide also affects the activity of certain neurotransmitters, such as GABA and glutamate, which play a role in anxiety and mood regulation.
Biochemical and Physiological Effects:
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration, nausea, and vomiting. Long-term use of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been associated with decreased serotonin levels and cognitive deficits.
Advantages and Limitations for Lab Experiments
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been used in lab experiments to study its effects on behavior and brain activity. Its ability to increase feelings of empathy and social connection makes it a useful tool for studying social anxiety and PTSD. However, its potential for abuse and neurotoxicity limits its use in lab experiments.
Future Directions
There are several future directions for research on N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide. One area of interest is the use of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in psychotherapy, particularly for the treatment of PTSD. Another area of interest is the development of safer and more effective N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide analogs. Additionally, research on the long-term effects of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide use and potential treatments for N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide-related neurotoxicity is needed.
In conclusion, N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a psychoactive drug with potential for scientific research. Its unique properties make it a useful tool for studying behavior and brain activity, particularly in the areas of social anxiety and PTSD. However, its potential for abuse and neurotoxicity must be carefully considered. Further research is needed to fully understand the effects of N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide and its potential for therapeutic use.
Scientific Research Applications
N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been used in scientific research to study its effects on the brain and behavior. It has been used in studies on PTSD, anxiety, depression, and addiction. N~1~-1,3-benzodioxol-5-yl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to increase feelings of empathy and social connection, making it a potential treatment for social anxiety and PTSD. It has also been shown to decrease activity in the amygdala, a part of the brain responsible for fear and anxiety.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methyl-N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12-4-7-15(8-5-12)20(26(3,22)23)13(2)18(21)19-14-6-9-16-17(10-14)25-11-24-16/h4-10,13H,11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPFYHRTAQMWLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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